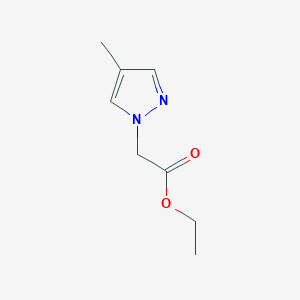
5-Brom-2-(2,2,2-Trifluorethoxy)pyrimidin
Übersicht
Beschreibung
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound that is part of the broader class of brominated pyrimidines. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of antiviral and anticancer agents. The presence of the bromine atom and the trifluoroethoxy group in the pyrimidine ring can influence the biological activity and the physical-chemical properties of the molecule .
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford N1- and O6-regioisomers. These isomers can be separated and converted to free phosphonic acids, which are key intermediates for further chemical transformations . Another approach involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which can be converted into various pyrimidine derivatives through nucleophilic substitution and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be elucidated using crystallography and spectroscopic methods. For example, the crystal and molecular structure of related compounds, such as (E)-5-(2-bromovinyl-2'-deoxyuridine), has been determined, revealing conformational features and intramolecular hydrogen bonding . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties of these compounds .
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions, which are essential for their application in the synthesis of biologically active molecules. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine can yield 5-bromo derivatives. These derivatives can be further deprotected to obtain the corresponding free compounds . Additionally, brominated pyrimidines can be used as intermediates in the synthesis of more complex heterocyclic structures, such as triazolylmethylpyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and related compounds can be characterized through computational and experimental methods. Density functional theory (DFT) calculations can predict molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO energies and NLO properties . These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
5-Brom-2-(2,2,2-Trifluorethoxy)pyrimidin: ist ein vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um komplexe Moleküle für die pharmazeutische Chemieforschung zu konstruieren, insbesondere bei der Synthese von Benzimidazol-Derivaten, die für ihre breite Palette an biologischen Aktivitäten bekannt sind . Zu diesen Aktivitäten gehören antimikrobielle, antivirale und Antitumor-Effekte, was diese Verbindung für die Entdeckung und Entwicklung von Medikamenten wertvoll macht.
Landwirtschaftliche Chemie
Diese Verbindung hat potentielle Anwendungen in der landwirtschaftlichen Chemie als Vorläufer für die Synthese von Insektiziden und Akariziden. Ihre Derivate können so konzipiert werden, dass sie spezifische Schädlinge bekämpfen, was zur Entwicklung neuer, effektiverer Schädlingsbekämpfungsmittel beiträgt .
Eigenschaften
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPMXQTXQLBEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591758 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433683-47-7 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)





